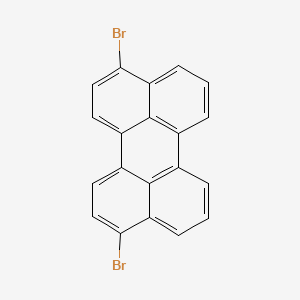
3,10-Dibromoperylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,10-Dibromoperylene is a brominated derivative of perylene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of two bromine atoms at the 3 and 10 positions of the perylene core. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dibromoperylene typically involves the bromination of perylene. One common method is the direct bromination of perylene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Recrystallization is often employed to purify the product .
化学反应分析
Types of Reactions
3,10-Dibromoperylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, amines, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substituted Perylenes: Products with various functional groups replacing the bromine atoms.
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with fewer bromine atoms or additional hydrogen atoms.
科学研究应用
3,10-Dibromoperylene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and solar cells.
作用机制
The mechanism of action of 3,10-Dibromoperylene is primarily related to its electronic properties. The bromine atoms influence the electron distribution within the perylene core, affecting its reactivity and interaction with other molecules. In photophysical applications, the compound absorbs light and undergoes electronic transitions, which can be harnessed for various technological applications .
相似化合物的比较
Similar Compounds
3,9-Dibromoperylene: Another brominated derivative with bromine atoms at the 3 and 9 positions.
1,6,7,12-Tetrachloroperylene: A chlorinated derivative with chlorine atoms at the 1, 6, 7, and 12 positions.
Perylene-3,4,9,10-tetracarboxylic Acid Derivatives: Compounds with carboxylic acid groups at the 3, 4, 9, and 10 positions.
Uniqueness
3,10-Dibromoperylene is unique due to the specific positioning of the bromine atoms, which significantly affects its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over electronic interactions and photophysical behavior .
属性
CAS 编号 |
85514-20-1 |
|---|---|
分子式 |
C20H10Br2 |
分子量 |
410.1 g/mol |
IUPAC 名称 |
3,10-dibromoperylene |
InChI |
InChI=1S/C20H10Br2/c21-17-9-7-13-14-8-10-18(22)16-6-2-4-12(20(14)16)11-3-1-5-15(17)19(11)13/h1-10H |
InChI 键 |
OVMHRVBCZFDXIV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C(=CC=C3C4=CC=C(C5=CC=CC2=C54)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Bis[(4-ethyloxyphenyl)amino]urea](/img/structure/B12275879.png)
![5-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B12275907.png)
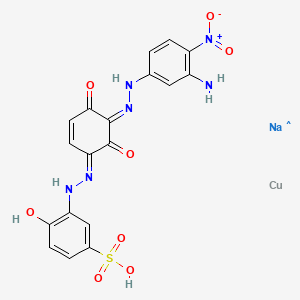
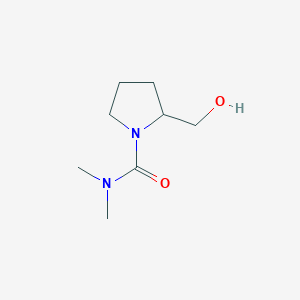

![2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal](/img/structure/B12275932.png)
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B12275937.png)
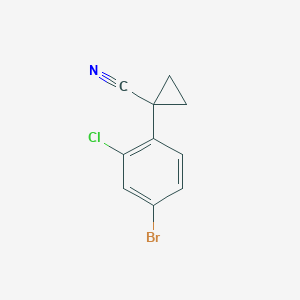
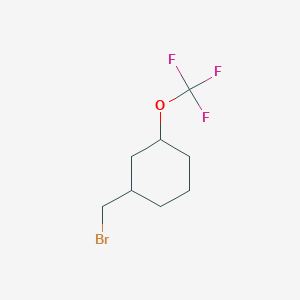

![N-ethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12275967.png)
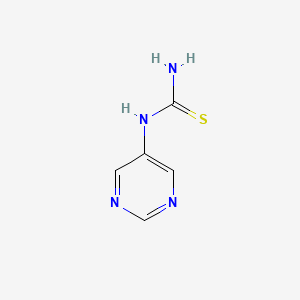
![4-chloro-1-{[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275973.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275980.png)
